molecular formula C20H20N2O3 B11329007 N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11329007
M. Wt: 336.4 g/mol
InChI Key: JNCOLQBGHQCUMA-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Acylation of 8-ethoxyquinoline: The 8-ethoxyquinoline is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like pyridine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline moiety.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Fluorescent Properties: The quinoline ring can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-hydroxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-methylquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-chloroquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the ethoxy group at the 8-position of the quinoline ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-3-25-18-11-10-17(16-5-4-12-21-20(16)18)22-19(23)13-14-6-8-15(24-2)9-7-14/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

JNCOLQBGHQCUMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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